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Compound of Interest

Compound Name: Oseltamivir Impurity 50

CAS No.: 651324-06-0

Cat. No.: B8822036

Get Quote

As drug development professionals and analytical scientists, we are frequently tasked with the

rigorous structural elucidation of process-related impurities and degradation products. In the

synthesis of Oseltamivir phosphate—a critical neuraminidase inhibitor—complex multi-step

routes often generate highly substituted intermediates and byproducts[1][2].

This guide provides an objective, data-driven spectroscopic comparison between the Active

Pharmaceutical Ingredient (API), its active metabolite/degradant Oseltamivir Acid (Impurity C)

[3], and Oseltamivir Impurity 50[4], a specific process-related compound. By understanding

the causality behind their spectroscopic signatures, analytical teams can build robust, self-

validating methods for impurity profiling.

Structural Causality & Mechanistic Rationale
To accurately identify these compounds, we must first translate their structural differences into

expected analytical behaviors.

Oseltamivir (API): Features an ethyl ester at C1, an acetamido group at C4, and a primary

amine at C5. Its spectroscopic profile is dominated by the amide bond and the ester linkage.
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Oseltamivir Acid (Impurity C / Ro 64-0802): The active metabolite and a common degradant

formed via ester hydrolysis[3]. It lacks the ethyl ester, replacing it with a carboxylic acid,

which fundamentally shifts its retention time and infrared (IR) carbonyl stretching

frequencies.

Oseltamivir Impurity 50 (CAS: 651324-06-0): A highly substituted intermediate/byproduct

chemically defined as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-

yloxy)cyclohex-1-enecarboxylate[4].

The Analytical Challenge: Impurity 50 completely lacks the defining acetamido and primary

amine groups of the API. Instead, it possesses a bulky tert-butylamino group at C4 and a

diallylamino group at C5[4]. Therefore, standard UV-Vis detection may yield similar

chromophoric responses (due to the conserved cyclohexene ring), making High-Resolution

Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy the

mandatory orthogonal techniques for absolute confirmation[2][5].

Comparative Spectroscopic Data
The following table synthesizes the quantitative spectroscopic data required to differentiate

these three compounds.
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Parameter
Oseltamivir (API
Free Base)

Oseltamivir Acid
(Impurity C)

Oseltamivir
Impurity 50

Molecular Formula C₁₆H₂₈N₂O₄ C₁₄H₂₄N₂O₄[3] C₂₄H₄₂N₂O₃[4]

Exact Mass (Da) 312.2049 284.1736[3] 406.3195[4]

ESI-HRMS[M+H]⁺ m/z 313.2122 m/z 285.1809[3] m/z 407.3268

Key ¹H NMR Signals

~1.90 ppm (s, 3H,

acetamide CH₃)~4.20

ppm (q, 2H, ester

CH₂)

~1.90 ppm (s, 3H,

acetamide

CH₃)Absence of 4.20

ppm ester signal

~1.10 ppm (s, 9H,

tert-butyl)~5.15 ppm

(m, 4H, terminal allyl

CH₂)~5.80 ppm (m,

2H, internal allyl CH)

Key ¹³C NMR Signals

~23.0 ppm (acetamide

CH₃)~170.5 ppm

(amide C=O)

~175.0 ppm

(carboxylic acid C=O)

~29.5 ppm (tert-butyl

CH₃)~117.0 ppm

(terminal allyl CH₂)

FT-IR Signatures

1650 cm⁻¹ (Amide I

C=O)1715 cm⁻¹

(Ester C=O)

1650 cm⁻¹ (Amide I

C=O)1700 cm⁻¹ (Acid

C=O, broad)

1715 cm⁻¹ (Ester

C=O)Absence of 1650

cm⁻¹ Amide band

Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-

validating systems. Every step includes an internal check to prevent false positives during

impurity characterization[2][5].

Protocol A: LC-HRMS Profiling (Exact Mass & Isotopic
Validation)
Objective: Confirm the elemental composition of Impurity 50 by detecting the mass shift

associated with the tert-butyl and diallyl substitutions.

Sample Preparation: Dissolve 1.0 mg of the Oseltamivir sample batch in 1.0 mL of LC-MS

grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ro-64-0802
https://pubchem.ncbi.nlm.nih.gov/compound/66863279
https://pubchem.ncbi.nlm.nih.gov/compound/Ro-64-0802
https://pubchem.ncbi.nlm.nih.gov/compound/66863279
https://pubchem.ncbi.nlm.nih.gov/compound/Ro-64-0802
https://www.researchgate.net/publication/386203280_Identification_and_Structural_Characterization_of_Novel_Process-Related_Impurities_Present_in_Oseltamivir_Phosphate_Drug_Substance_and_Its_Precursor
https://pubmed.ncbi.nlm.nih.gov/36517208/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7

µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in

Acetonitrile (Mobile Phase B).

Mass Spectrometry Setup (ESI-TOF): Operate in positive electrospray ionization (ESI+)

mode.

Self-Validation Check (Lock-Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously

as a lock-mass calibrant. Causality: This continuous calibration ensures mass accuracy

remains below <5 ppm, which is mathematically required to definitively distinguish the

C₂₄H₄₂N₂O₃ formula of Impurity 50 from isobaric matrix interferences.

Data Analysis: Extract ion chromatograms (EIC) for m/z 313.2122 (API), 285.1809 (Impurity

C), and 407.3268 (Impurity 50). Verify that the isotopic distribution pattern matches the

theoretical in silico model for C₂₄H₄₂N₂O₃.

Protocol B: Preparative Isolation & qNMR
Characterization
Objective: Unambiguously map the molecular connectivity of Impurity 50 using 1D and 2D

NMR.

Isolation: Scale up the separation using Preparative HPLC to isolate >5 mg of Impurity 50.

Lyophilize the fraction to complete dryness to remove all protonated solvents.

Sample Preparation for NMR: Dissolve the dried isolate in 600 µL of deuterated chloroform

(CDCl₃) or DMSO-d₆, containing 0.05% Tetramethylsilane (TMS) as an internal chemical

shift reference (0.00 ppm).

qNMR Internal Calibrant (Self-Validation): Spike the sample with a known exact mass of an

internal standard (e.g., Maleic acid). Causality: Quantitative NMR (qNMR) allows you to

integrate the massive 9-proton singlet at ~1.10 ppm (tert-butyl group) against the internal

standard. If the integration ratio is exactly 9:1 relative to the cyclohexene proton, the

structural assignment is mathematically validated.

2D-COSY Acquisition: Run a Homonuclear Correlation Spectroscopy (COSY) experiment.

Causality: This is critical to trace the spin system of the diallylamino group. The cross-peaks
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will definitively prove the coupling between the internal vinylic protons (~5.80 ppm) and the

terminal alkene protons (~5.15 ppm), confirming the intact allyl structures at the C5 position.

Analytical Workflow Visualization
The following diagram maps the logical progression from a contaminated API batch through

isolation and orthogonal spectroscopic validation.
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Analytical workflow for the isolation and orthogonal spectroscopic characterization of

Oseltamivir impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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